molecular formula C15H11IN2 B12091089 5-Iodo-1,3-diphenyl-1H-pyrazole

5-Iodo-1,3-diphenyl-1H-pyrazole

Cat. No.: B12091089
M. Wt: 346.16 g/mol
InChI Key: RYDQEOCERXSKNN-UHFFFAOYSA-N
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Description

5-Iodo-1,3-diphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with an iodine atom and two phenyl groups attached. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,3-diphenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and scalable, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Hydropyrazoles.

Scientific Research Applications

5-Iodo-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-1,3-diphenyl-1H-pyrazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials .

Properties

Molecular Formula

C15H11IN2

Molecular Weight

346.16 g/mol

IUPAC Name

5-iodo-1,3-diphenylpyrazole

InChI

InChI=1S/C15H11IN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H

InChI Key

RYDQEOCERXSKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)I)C3=CC=CC=C3

Origin of Product

United States

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